molecular formula C14H15NS B569701 2-((2,4-Dimethylphenyl)thio)aniline CAS No. 1019453-85-0

2-((2,4-Dimethylphenyl)thio)aniline

Cat. No. B569701
M. Wt: 229.341
InChI Key: BJHMYQKFVFJZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((2,4-Dimethylphenyl)thio)aniline” is a chemical compound with the molecular formula C14H15NS and a molecular weight of 229.34 . It is also known by its IUPAC name, 2-[(2,4-Dimethylphenyl)sulfanyl]aniline .


Molecular Structure Analysis

The molecular structure of “2-((2,4-Dimethylphenyl)thio)aniline” consists of a benzene ring substituted with an amino group and a sulfanyl group attached to a 2,4-dimethylphenyl group . The InChI code for this compound is 1S/C14H15NS/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15/h3-9H,15H2,1-2H3 .


Physical And Chemical Properties Analysis

“2-((2,4-Dimethylphenyl)thio)aniline” is a yellow to brown liquid at room temperature . It has a molecular weight of 229.35 . The compound has a boiling point of 341.3°C . It is recommended to be stored in a refrigerator .

Scientific Research Applications

  • Precursor to Vortioxetine : This compound serves as a precursor in the eco-friendly, high-yielding synthesis of Vortioxetine, a drug used for treating major depressive disorder. The method reported is transition-metal-free and applicable in multi-gram scale, involving the reaction of bis(2,4-dimethyl)iodonium bromide with commercial 2-aminophenyl disulfide (Zisopoulou et al., 2020).

  • Electroluminescent Material : A novel class of color-tunable emitting amorphous molecular materials with bipolar character has been designed and synthesized using derivatives of this compound. These materials show potential for organic electroluminescent (EL) devices, emitting multicolor light including white (Doi et al., 2003).

  • Antitubercular Agents : Bicyclic aniline analogues of 2-((2,4-Dimethylphenyl)thio)aniline have shown significant in vitro antitubercular activity against Mycobacterium tuberculosis. These compounds, after being tested in THP-1 infection models, displayed notable antitubercular activity, indicating their potential as precursors for designing antituberculosis agents (Patil et al., 2018).

  • Water Pollution Analysis : An electrochemical sensor, modified with a novel catechol derivative of this compound, has been developed for analyzing important water pollutants such as thiosulfate, 4-chlorophenol, and nitrite. The sensor combines high conductive properties of NiO nanoparticle and mediator properties of the modified aniline compound (Keivani et al., 2017).

  • Ozonolysis in Acidic Aqueous Solution : The ozonolysis of 2,4-xylidine (2,4-dimethyl-aniline) in acidic aqueous solution has been studied, revealing the major reaction products and their evolution. This research is crucial for understanding the environmental impact and transformation of similar compounds (Machulek et al., 2009).

  • Fluorescent Polymeric Films : Research has been conducted on synthesizing new o-hydroxy Schiff bases using derivatives of this compound for creating polymeric films with fluorescent properties. These films have potential applications in various industries (Buruianǎ et al., 2005).

  • Corrosion Inhibition : A compound synthesized from this aniline derivative has been studied for its corrosion inhibiting action on mild steel in acidic environments. This research is significant in the field of corrosion science and material protection (Daoud et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-(2,4-dimethylphenyl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHMYQKFVFJZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651401
Record name 2-[(2,4-Dimethylphenyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,4-Dimethylphenyl)thio)aniline

CAS RN

1019453-85-0
Record name 2-[(2,4-Dimethylphenyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2,4-dimethylphenyl)sulfanyl]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
7
Citations
SA Zisopoulou, AE Pafili, P Gkizis, T Andreou… - …, 2020 - thieme-connect.com
An eco-friendly, high-yielding, and transition-metal-free synthesis of 2-[(2,4-dimethylphenyl)thio]aniline precursor to vortioxetine is reported. Vortioxetine, a multi-modal acting drug with …
Number of citations: 5 www.thieme-connect.com
HR Suryavanshi - Organic Communications, 2017 - acgpubs.org
Apart from thiazole, benzimidazole, and tetrazole family, some of the piperazine analogs also show significant pharmacophoric activities. The synthesis of piperazine through …
Number of citations: 17 acgpubs.org
SP Bakare, M Patil - New Journal of Chemistry, 2022 - pubs.rsc.org
Transition metal catalyzed coupling of thiols with aryl iodide offers a convenient method for accessing C–S linkage in organic synthesis. Herein, we report an efficient and practical …
Number of citations: 5 pubs.rsc.org
Y Xu, Y Liu, Y Zhang, K Yang, Y Wang… - The Journal of …, 2023 - ACS Publications
The nonbasic synthesis of unsymmetrical thioethers via nickel-catalyzed reductive thiolation between aryl(hetero) iodides and N-thioimides is illustrated. N-Bromosuccinimide (NBS)-…
Number of citations: 3 pubs.acs.org
N Kragelj Lapanja, B Zupančič… - … Process Research & …, 2018 - ACS Publications
The nature of the starting material (SM) and the presence of (potentially) mutagenic impurities (PMIs) can correlate strongly, since many syntheses involve the use of potentially …
Number of citations: 5 pubs.acs.org
N Lapanja, B Zupancic, R Toplak Časar… - … Process Research & …, 2015 - ACS Publications
Determination of theoretical purge factors for the evaluation of risk of carryover of potential mutagenic impurities (MIs) into the final active pharmaceutical ingredient (API) has been …
Number of citations: 13 pubs.acs.org
Y Mao, L Jiang, T Chen, H He, G Liu, H Wang - Synthesis, 2015 - thieme-connect.com
A new and improved synthetic route to vortioxetine hydrobromide is established on a hectogram scale through three simple steps in 63% yield and with 99% purity (HPLC). The key step …
Number of citations: 19 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.